molecular formula C18H23N3O2 B2976946 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034304-99-7

3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2976946
CAS No.: 2034304-99-7
M. Wt: 313.401
InChI Key: KQFJFMAGVZNWDH-UHFFFAOYSA-N
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Description

3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group attached to a benzamide moiety, which is further linked to a piperidine ring substituted with tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the tetrahydrofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide moiety via amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Catalysts and solvents are carefully selected to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of an amine.

  • Substitution: : Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano group and amide functionality make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide may be used to study protein interactions and enzyme inhibition. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of new pharmaceuticals, particularly those targeting neurological disorders or inflammation.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-((1-(tetrahydrofuran-2-yl)piperidin-4-yl)methyl)benzamide

  • 3-cyano-N-((1-(tetrahydrofuran-3-yl)methyl)piperidin-4-yl)benzamide

  • 3-cyano-N-((1-(tetrahydrofuran-3-yl)ethyl)piperidin-4-yl)methyl)benzamide

Uniqueness

3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific structural features, such as the tetrahydrofuran ring and the piperidine moiety

Properties

IUPAC Name

3-cyano-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c19-11-15-2-1-3-16(10-15)18(22)20-12-14-4-7-21(8-5-14)17-6-9-23-13-17/h1-3,10,14,17H,4-9,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFJFMAGVZNWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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